2-(Cyclopentyloxy)-4-fluoroaniline
Description
The Unique Position of Fluorine in Aromatic Amine and Ether Systems
The introduction of a fluorine atom into an aromatic system, such as in an aniline (B41778) or aryl ether, imparts a unique set of properties due to its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond. tandfonline.com As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can significantly alter the electron distribution within the molecule. tandfonline.comu-tokyo.ac.jp This can impact the acidity or basicity (pKa) of nearby functional groups, such as the amine in an aniline derivative, which in turn can influence bioavailability by improving membrane permeation. tandfonline.com
Significance of the Cyclopentyloxy Moiety in Advanced Organic Architecture
The cyclopentyloxy group, an ether derivative of cyclopentane, is a common feature in advanced organic molecules, particularly within medicinal chemistry. Its incorporation into a structure, such as an aryl ether, serves several key purposes. The cyclopentyl ring introduces steric bulk, which can influence the molecule's shape and its interactions with other molecules. This steric hindrance can be strategically employed to control reaction selectivity or to dictate a specific conformation that is favorable for binding to a biological target.
From a physicochemical standpoint, the cyclopentyloxy moiety increases the lipophilicity (fat-solubility) of a molecule. This property is critical for determining how a drug or bioactive compound is absorbed, distributed, metabolized, and excreted (ADME). By modulating lipophilicity, chemists can optimize a compound's ability to cross biological membranes, such as the blood-brain barrier. nih.gov The cyclopentyl group is also recognized for its ability to improve metabolic stability, complementing the effect of fluorine. This combination of steric bulk and increased lipophilicity makes the cyclopentyloxy group an advantageous scaffold in the design of new synthetic compounds. nih.gov
Contextualization of 2-(Cyclopentyloxy)-4-fluoroaniline within Contemporary Chemical Research
This compound, identified by its CAS number 953740-21-1, serves as a key building block or intermediate in the synthesis of more complex molecules. fluorochem.co.ukbiosynth.comclearsynth.com Its structure, which combines the features of a fluoro-substituted aniline with a bulky cyclopentyloxy ether group, makes it a valuable precursor in various research and development areas, particularly in the creation of novel therapeutic agents.
This compound is frequently cited in patents for the synthesis of inhibitors of various enzymes, highlighting its role in medicinal chemistry. For instance, it has been used in the development of phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease. google.com.pgresearchgate.netacs.org It has also been implicated in the synthesis of novel caspase inhibitors, which are investigated for their potential in treating inflammatory conditions. rug.nl The specific arrangement of the amine, fluorine, and cyclopentyloxy groups on the aniline ring provides a precise three-dimensional and electronic scaffold for building molecules designed to fit into the active sites of these enzymes.
The synthesis of aniline derivatives containing a cyclopentyloxy group, such as 4-chloro-5-cyclopentyloxy-2-fluoroaniline, has been detailed in patents, often involving the reaction of a substituted aminophenol with a cyclopentyl halide or sulfonate under basic conditions. googleapis.com This highlights the established chemical pathways available for incorporating the cyclopentyloxy moiety.
Below are the key identification and physical properties of the title compound.
| Property | Value | Source |
| Chemical Name | This compound | fluorochem.co.ukbiosynth.comclearsynth.com |
| CAS Number | 953740-21-1 | fluorochem.co.ukbiosynth.comclearsynth.com |
| Molecular Formula | C11H14FNO | biosynth.comuni.lu |
| Molecular Weight | 195.23 g/mol | biosynth.com |
| Canonical SMILES | Nc1ccc(F)cc1OC1CCCC1 | fluorochem.co.uk |
| InChI Key | OZKPFCQCDYGDBH-UHFFFAOYSA-N | fluorochem.co.uk |
The compound is recognized as a versatile small molecule scaffold and an important intermediate in organic synthesis. biosynth.comclearsynth.com Its utility is demonstrated by its appearance in the patent literature as a starting material for molecules with potential biological activity, underscoring its importance in contemporary drug discovery and chemical research. google.com.pgrug.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyloxy-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKPFCQCDYGDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 2 Cyclopentyloxy 4 Fluoroaniline
Contemporary Synthetic Routes to Fluoroanilines and Aryl Ethers
The construction of the target molecule relies on fundamental reactions for the formation of anilines and aryl ethers. Modern organic synthesis offers several powerful tools for these transformations.
Palladium-catalyzed C-N cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of arylamines. The most prominent among these is the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide or triflate, offering a versatile route to anilines with broad functional group tolerance. wikipedia.org
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the reaction's success, with sterically hindered biaryl phosphine (B1218219) ligands often providing superior results. mit.eduresearchgate.net
For the synthesis of a substituted aniline (B41778) like 4-fluoroaniline (B128567), a potential Buchwald-Hartwig approach would involve the coupling of an ammonia (B1221849) equivalent with a suitable 4-fluoro-aryl precursor. The reaction's efficiency can be influenced by the choice of palladium precursor, ligand, base, and solvent. nih.govnih.gov
Table 1: Key Features of Palladium-Catalyzed C-N Cross-Coupling
| Feature | Description |
| Catalyst | Typically a Palladium(0) species, often generated in situ from a Pd(II) precatalyst. |
| Ligands | Sterically bulky and electron-rich phosphine ligands (e.g., biarylphosphines) are commonly used to facilitate reductive elimination. mit.eduresearchgate.net |
| Substrates | A wide range of aryl halides (I, Br, Cl) and triflates can be coupled with primary and secondary amines. wikipedia.org |
| Base | A non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine. |
| Conditions | Reactions are often carried out under mild to moderate temperatures. |
The synthesis of 4-fluoro-N-(p-tolyl)aniline from 4-iodotoluene (B166478) and 4-fluoroaniline has been reported with an 81% yield, demonstrating the applicability of this method to fluoroanilines. nih.govacs.org
The formation of the cyclopentyloxy ether linkage on the fluoroaromatic ring can be effectively achieved through nucleophilic aromatic substitution (SNAr). This reaction is particularly well-suited for electron-deficient aromatic rings, where the presence of electron-withdrawing groups activates the ring towards nucleophilic attack. ekb.eg The fluorine atom in 2,4-difluoronitrobenzene, for instance, is activated for substitution.
In the context of synthesizing 2-(cyclopentyloxy)-4-fluoroaniline, a plausible SNAr strategy would involve the reaction of a difluoro- or nitro-activated fluorobenzene (B45895) derivative with cyclopentanol (B49286) or sodium cyclopentoxide. The reaction of fluoroaromatic compounds with cyclopropanol (B106826) to form cyclopropoxy aromatics has been demonstrated, suggesting the feasibility of using cyclic alcohols in SNAr reactions. researchgate.netthieme-connect.com
Another classical method for aryl ether synthesis is the Williamson ether synthesis. lscollege.ac.in This reaction involves the reaction of an alkoxide with an alkyl halide. lscollege.ac.inyoutube.com For the target molecule, this would entail the reaction of a 2-hydroxy-4-fluoroaniline derivative with a cyclopentyl halide. The reaction is typically performed in the presence of a base to deprotonate the phenol (B47542). researchgate.net The Williamson synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. lscollege.ac.in
The Ullmann condensation is another established method for the formation of aryl ethers, typically involving the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. wikipedia.orgbyjus.com Modern variations of this reaction often employ soluble copper catalysts and can proceed under milder conditions than the traditional high-temperature protocol. researchgate.netnih.gov
Table 2: Comparison of Aryl Ether Synthesis Methodologies
| Method | Reactants | Catalyst | Key Features |
| SNAr | Activated aryl halide + Alcohol/Alkoxide | None (substrate-activated) | Requires electron-withdrawing groups on the aromatic ring. ekb.eg |
| Williamson Ether Synthesis | Phenol/Phenoxide + Alkyl halide | Base | A classic and versatile SN2 reaction. lscollege.ac.inlibretexts.org |
| Ullmann Condensation | Aryl halide + Alcohol/Alkoxide | Copper | A traditional method, with modern improvements allowing for milder conditions. wikipedia.orgnih.gov |
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. eurekaselect.com In the synthesis of this compound, several green chemistry principles can be strategically incorporated.
Solvent Selection: The choice of solvent has a significant environmental and economic impact. rsc.org Green solvents such as water, ionic liquids, and supercritical fluids are being explored as alternatives to traditional volatile organic compounds. eurekaselect.comroyalsocietypublishing.org For instance, the use of water as a solvent in coupling reactions is a key area of green chemistry research. researchgate.net Solvent selection guides can aid in choosing more environmentally benign options. whiterose.ac.uk
Catalysis: The use of catalysts, particularly those that are highly efficient and can be recycled, is a fundamental principle of green chemistry. Palladium-catalyzed cross-coupling reactions, while powerful, often involve expensive and toxic heavy metals. Research is ongoing to develop more sustainable catalyst systems, including the use of palladium nanoparticles. kashanu.ac.ir
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant stoichiometric byproducts. rsc.org
The development of a catalytic Williamson ether synthesis at high temperatures represents an effort to create a "greener" version of this classic reaction by using weaker alkylating agents and avoiding the production of large amounts of salt waste. acs.org Similarly, greener methods for the synthesis of aryl ethers using guanidine (B92328) hydrochloride as a catalyst in a water-acetone solvent system have been reported. tubitak.gov.tr
Development of Novel Synthetic Pathways for this compound
Beyond the established methods, the development of novel synthetic pathways offers opportunities for increased efficiency and access to a broader range of molecular diversity.
While this compound itself is achiral, the introduction of a chiral center, for instance, by using a chiral cyclopentanol derivative, would lead to chiral analogs. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. This is of particular importance in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.
The development of enantioselective versions of key reactions, such as the Passerini reaction, allows for the control of stereochemistry during the synthesis. nih.gov While specific asymmetric routes to chiral analogs of this compound are not prominently described in the literature, the principles of asymmetric catalysis could be applied to its synthesis.
Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient and atom-economical. csic.esnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used in the synthesis of complex molecules, including heterocycles and peptide-like structures. rsc.orgwikipedia.orgresearchgate.net
The Ugi four-component reaction (U-4CR) involves the reaction of a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. rsc.orgresearchgate.net This reaction could potentially be adapted to construct the core structure of this compound or its derivatives in a highly convergent manner. The Ugi reaction is known for its ability to generate diverse molecular scaffolds from readily available starting materials. beilstein-journals.orgrsc.org
The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org While not directly applicable to the synthesis of the target aniline, its principles of convergent synthesis are relevant to the broader goal of developing efficient synthetic routes.
Application of Continuous Flow Chemistry in Synthesis and Optimization
A comprehensive review of available scientific literature and patent databases reveals a notable absence of specific research dedicated to the application of continuous flow chemistry for the synthesis and optimization of this compound. While continuous flow methodologies are gaining significant traction in the synthesis of active pharmaceutical ingredients and other fine chemicals due to benefits such as enhanced heat and mass transfer, improved safety profiles, and potential for automation, their application to this particular compound has not been documented in publicly accessible research. mdpi.comd-nb.infotue.nl
The general principles of flow chemistry, including the use of packed-bed reactors, microreactors, and plug flow reactors, have been successfully applied to a wide range of chemical transformations, including nitrations, hydrogenations, and cross-coupling reactions. researchgate.netresearchgate.net In principle, the synthetic steps used in the batch production of this compound, such as nucleophilic aromatic substitution or nitro group reduction, are amenable to adaptation for a continuous flow process. Such an adaptation could potentially lead to improved yield, purity, and scalability. However, at present, there are no published studies detailing the specific reaction conditions, reactor setups, or optimization parameters for the continuous flow synthesis of this compound.
Mechanistic Studies and Reactivity Profiles of 2 Cyclopentyloxy 4 Fluoroaniline
Elucidation of Reaction Mechanisms in C-N Bond-Forming Reactions
The amino group of 2-(Cyclopentyloxy)-4-fluoroaniline is a primary nucleophilic center, making it a valuable precursor for the synthesis of more complex molecules through the formation of new carbon-nitrogen bonds. These reactions are central to the development of pharmaceuticals and advanced materials.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. When this compound is reacted with an aryl halide or triflate, it can readily form a diarylamine. The catalytic cycle, as it would apply to this substrate, is generally understood to proceed through several key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
Coordination and Deprotonation: The aniline (B41778) coordinates to the palladium center. A base present in the reaction mixture then deprotonates the coordinated aniline to form a more nucleophilic amido species.
Reductive Elimination: The aryl group and the amido group couple, and the resulting C-N bond is formed as the product is released from the palladium center, regenerating the Pd(0) catalyst for the next cycle.
The electron-donating nature of the cyclopentyloxy group can increase the nucleophilicity of the aniline, potentially accelerating the reaction. However, its steric bulk may slightly impede coordination to the metal center, requiring careful selection of ligands on the palladium catalyst to achieve optimal efficiency.
Amide Formation: The primary amine can be readily acylated by reacting with acyl chlorides or carboxylic anhydrides to form the corresponding amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to yield the stable amide product.
Quinazoline (B50416) Synthesis: Substituted anilines are key building blocks for heterocyclic systems. For instance, 4-anilinoquinazoline (B1210976) derivatives, known for their biological activities, can be synthesized using precursors like this compound. tandfonline.com The reaction often involves condensation with a substituted quinazoline core, where the aniline nitrogen acts as a nucleophile, displacing a leaving group on the quinazoline ring. tandfonline.com
Investigation of Reaction Mechanisms in C-O Ether Bond-Forming Reactions
The synthesis of the title compound itself involves a critical C-O ether bond-forming step. The cyclopentyloxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.
A plausible synthetic pathway would start with a precursor such as 2-amino-5-fluorophenol. The mechanism involves the following steps:
Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a highly nucleophilic phenoxide ion.
Nucleophilic Attack (Sₙ2): The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic cyclopentyl source, such as cyclopentyl bromide or cyclopentyl tosylate. The reaction proceeds via an Sₙ2 mechanism, where the oxygen atom attacks the carbon bearing the leaving group, leading to inversion of stereochemistry if the carbon were chiral.
Product Formation: The C-O bond is formed, and the leaving group is expelled, yielding the 2-(cyclopentyloxy) ether.
An alternative precursor could be 4-fluoro-2-nitrophenol (B1295195). In this case, the etherification is performed first, followed by the reduction of the nitro group to the aniline using standard reducing agents like H₂ gas over a palladium catalyst. The presence of the nitro group would make the starting phenol (B47542) more acidic and could influence the rate of the initial deprotonation step.
Interactive Table: Williamson Ether Synthesis Conditions
| Reactant 1 (Nucleophile Precursor) | Base | Reactant 2 (Electrophile) | Solvent | Mechanism |
| 2-Amino-5-fluorophenol | K₂CO₃ | Cyclopentyl Bromide | DMF, Acetonitrile | Sₙ2 |
| 4-Fluoro-2-nitrophenol | NaH | Cyclopentyl Tosylate | THF, DMF | Sₙ2 |
Examination of Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The mechanism involves the attack of the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com In a subsequent fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.com
For this compound, the regiochemical outcome of EAS reactions is dictated by the combined influence of the three substituents on the ring:
Amino Group (-NH₂): A very strong activating group and ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.
Cyclopentyloxy Group (-OC₅H₉): An activating group and ortho-, para-director, also through resonance donation of oxygen's lone pairs.
Fluoro Group (-F): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho-, para-director because of its ability to donate a lone pair via resonance to stabilize the sigma complex.
The directing power of these groups generally follows the order: -NH₂ > -OR > -F. Therefore, the amino group is the dominant directing group. It directs incoming electrophiles to position 3 (ortho) and position 5 (ortho), as the para position is blocked by the fluorine atom. However, the large cyclopentyloxy group at position 2 exerts significant steric hindrance at the adjacent position 3. Consequently, electrophilic attack is most likely to occur at position 5 , which is ortho to the activating amino group and meta to the deactivating fluorine group, with minimal steric hindrance.
Interactive Table: Substituent Effects in Electrophilic Aromatic Substitution
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| -NH₂ | C1 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |
| -OC₅H₉ | C2 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |
| -F | C4 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
Analysis of Nucleophilic Substitution Reactions and Regioselectivity
In the context of nucleophilic substitution, this compound primarily acts as a nucleophile itself, owing to the lone pair of electrons on the nitrogen atom.
N-Alkylation and N-Acylation: As discussed previously, the amino group readily attacks electrophilic carbon centers. The regioselectivity is exceptionally high, with the reaction occurring exclusively at the nitrogen atom. This is a fundamental reactivity pattern for primary anilines.
Nucleophilic Aromatic Substitution (SₙAr): For the aromatic ring to undergo nucleophilic substitution, it typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). In this compound, the ring is substituted with electron-donating groups (-NH₂, -OC₅H₉), which enrich the ring with electron density. These groups deactivate the ring toward nucleophilic attack. While fluorine can act as a leaving group, the absence of a strongly activating nitro or cyano group ortho or para to it makes SₙAr reactions at the C-F bond highly unfavorable under standard conditions. Therefore, the dominant nucleophilic character of this molecule resides with the amino group, not the aromatic ring.
Computational and Experimental Probes of Radical Reaction Pathways
Detailed mechanistic studies involving radical pathways for this compound are not prominently featured in the surveyed scientific literature. However, the general behavior of anilines in radical reactions can provide a hypothetical framework.
Anilines can, under specific conditions (e.g., in the presence of strong oxidants or upon photochemical excitation), undergo single-electron transfer to form a radical cation. This species, [C₁₁H₁₄FNO]⁺•, would have the radical and positive charge delocalized across the nitrogen atom and the aromatic ring. The subsequent reactivity would depend on the reaction conditions, but could involve dimerization or reaction with other radical species or nucleophiles.
Computational methods, such as Density Functional Theory (DFT), could be employed to probe such pathways. These studies would calculate the energy of the radical cation intermediate, map the spin density distribution to predict reactive sites, and model the energy barriers for potential follow-up reactions. Such theoretical investigations would be crucial to understanding the feasibility and potential outcomes of radical-mediated transformations of this compound, an area that remains to be experimentally explored in detail.
Computational and Theoretical Insights into 2 Cyclopentyloxy 4 Fluoroaniline
Quantum Chemical Investigations of Molecular Geometry and Conformational Space
High-Level Ab Initio and Density Functional Theory (DFT) Calculations for Structural Elucidation
The precise molecular structure of 2-(Cyclopentyloxy)-4-fluoroaniline can be determined using sophisticated computational methods such as ab initio (from the beginning) calculations and Density Functional Theory (DFT). researchgate.netunige.ch DFT methods, particularly those using hybrid functionals like B3LYP, are well-suited for obtaining accurate geometries of organic molecules. researchgate.netnih.gov These calculations involve solving the Schrödinger equation for the molecule to find the lowest energy arrangement of its atoms, known as the optimized geometry.
The calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the aniline (B41778) core is influenced by its substituents. The electron-donating amino and cyclopentyloxy groups and the electron-withdrawing fluorine atom modulate the electronic distribution within the benzene (B151609) ring, which in turn affects the bond lengths. High-level calculations with extensive basis sets, such as 6-311+G(d,p), are employed to achieve high accuracy in these structural predictions. researchgate.net
Interactive Table 1: Predicted Structural Parameters of this compound (Note: The following data is illustrative, based on DFT calculations of analogous structures. Specific experimental or calculated values for this exact compound are not readily available in the searched literature.)
| Parameter | Predicted Value | Description |
|---|---|---|
| C-N Bond Length | ~1.40 Å | The bond connecting the amino group to the aromatic ring. |
| C-O Bond Length | ~1.37 Å | The bond connecting the cyclopentyloxy group to the aromatic ring. |
| C-F Bond Length | ~1.36 Å | The bond connecting the fluorine atom to the aromatic ring. |
| Aromatic C-C Bond Lengths | 1.38-1.41 Å | Bond lengths within the benzene ring, showing slight variations due to substituent effects. |
| C-N-H Bond Angle | ~112° | The bond angle within the amino group. |
| C-O-C Bond Angle | ~118° | The bond angle of the ether linkage. |
Analysis of Conformational Isomers and Energetic Landscapes
Molecules with rotatable bonds, like the ether linkage in this compound, can exist in multiple spatial arrangements known as conformations. The cyclopentyl group can adopt various puckered conformations (e.g., envelope, twist), and its orientation relative to the benzene ring can vary.
Computational analysis of the potential energy surface helps to identify stable conformers (local minima) and the energy barriers (transition states) that separate them. This "energetic landscape" shows which conformations are most likely to exist at a given temperature. The relative energies of different conformers are typically very small, often just a few kilojoules per mole, meaning that multiple conformations can coexist in equilibrium.
Interactive Table 2: Hypothetical Conformational Analysis of this compound (Note: This table presents a conceptual analysis, as specific energetic data for this molecule's conformers were not found in the searched literature.)
| Conformer | Description of Orientation | Relative Energy (kJ/mol) | Population at 298 K (%) |
|---|---|---|---|
| Conformer A | Cyclopentyl group oriented 'up' relative to the ring plane. | 0 (Global Minimum) | ~60% |
| Conformer B | Cyclopentyl group oriented 'down' relative to the ring plane. | 1.5 | ~25% |
| Conformer C | Twist-pucker conformation of the cyclopentyl ring. | 3.0 | ~15% |
Impact of Fluoro and Cyclopentyloxy Substituents on Aromatic Ring Planarity and Amino Group Inversion
These electronic effects can cause slight distortions in the planarity of the benzene ring. The steric bulk of the cyclopentyloxy group, positioned ortho to the amino group, can also influence the geometry. It may cause a slight tilting of the C-N bond out of the plane of the ring and can raise the energy barrier for the inversion of the amino group (where the nitrogen atom and its two hydrogens pass through a planar transition state).
Electronic Structure and Molecular Orbital Theory Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Molecular Orbital (MO) theory provides a framework for describing the distribution and energy of electrons in a molecule.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.com A small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen and oxygen atoms, reflecting its nucleophilic character. The LUMO is likely to be distributed over the aromatic ring, representing the location for nucleophilic attack. FMO theory helps predict how this molecule will interact with other reagents in chemical reactions. pku.edu.cnresearchgate.net
Interactive Table 3: Predicted Frontier Molecular Orbital (FMO) Properties (Note: Values are illustrative and typical for substituted anilines.)
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.2 | Indicates a good ability to donate electrons (nucleophilic character). |
| LUMO Energy | -0.5 | Indicates the energy level for accepting electrons. |
| HOMO-LUMO Gap | 4.7 | Suggests high chemical stability. |
Electron Density Distribution and Electrostatic Potential Analysis
The electron density distribution reveals how electrons are shared among the atoms in a molecule. researchgate.net This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net An MEP map plots the electrostatic potential onto the molecule's electron density surface, using color to indicate different potential values. uni-muenchen.de
Red regions indicate negative electrostatic potential, where electron density is high and electrophiles (electron-seeking species) are likely to be attracted. walisongo.ac.id Blue regions signify positive potential, indicating electron-poor areas that are attractive to nucleophiles (nucleus-seeking species). walisongo.ac.id For this compound, MEP analysis would likely show negative potential around the nitrogen and oxygen atoms and the π-system of the ring, highlighting them as sites for electrophilic attack. mdpi.com Positive potential would be concentrated on the hydrogens of the amino group, identifying them as potential hydrogen bond donors.
Interactive Table 4: Predicted Molecular Electrostatic Potential (MEP) Regions (Note: This table is a qualitative prediction based on the molecular structure.)
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Amino Group (Nitrogen) | Strongly Negative (Red) | Site for electrophilic attack and hydrogen bonding. |
| Ether Oxygen | Negative (Red/Orange) | Site for electrophilic attack. |
| Aromatic Ring (π-system) | Negative (Yellow/Green) | Nucleophilic character, susceptible to electrophilic aromatic substitution. |
| Amino Group (Hydrogens) | Strongly Positive (Blue) | Acidic protons, potential for hydrogen bond donation. |
Computational Modeling of Reaction Pathways and Transition States
The synthesis and reactivity of aniline derivatives are frequently explored using computational modeling to elucidate complex reaction mechanisms. Methods such as Density Functional Theory (DFT) are powerful tools for mapping the potential energy surface of a chemical reaction, allowing chemists to identify the most likely pathways from reactants to products. researchgate.netresearchgate.net This involves calculating the energies of all relevant species, including reactants, intermediates, transition states, and products.
A key application of this modeling is the determination of activation energies (ΔG‡), which correspond to the energy barrier that must be overcome for a reaction to proceed. By comparing the activation energies of different possible pathways, researchers can predict which route is more favorable. For instance, in reactions involving substituted anilines, DFT calculations can clarify the influence of electronic and steric effects of substituents on the transition state geometry and energy. nih.gov
Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway
This interactive table illustrates the type of data generated from DFT calculations for a proposed reaction mechanism. The values are representative for a catalyzed cross-coupling reaction.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| 1 | Reactants (Aniline + Aryl Halide + Catalyst) | 0.0 | - |
| 2 | Oxidative Addition Transition State | +18.5 | Pd-C bond forming, C-X bond breaking |
| 3 | Oxidative Addition Intermediate | -5.2 | Stable Pd(II) complex |
| 4 | Reductive Elimination Transition State | +22.1 (Rate-Determining) | C-N bond forming |
| 5 | Products | -15.8 | This compound + Catalyst |
Note: Data is hypothetical and for illustrative purposes.
Such computational studies provide invaluable insights that can guide experimental work, helping to optimize reaction conditions or even predict the feasibility of a proposed synthetic route before it is attempted in the lab. researchgate.net
Predictive Chemistry via Machine Learning Approaches
The intersection of machine learning (ML) and chemistry has given rise to predictive models that can forecast various aspects of chemical reactions with increasing accuracy. oalib.compreprints.org These models learn from vast datasets of previously reported reactions to identify complex patterns and relationships between a reaction's components and its outcome. amazonaws.com For a molecule like this compound, which is likely synthesized through common reactions like C-N cross-coupling, ML offers powerful tools for both predicting reaction success and planning its synthesis. digitellinc.comprinceton.edu
Machine Learning Algorithms for Reaction Outcome Prediction
Machine learning algorithms, particularly random forests and neural networks, have been successfully applied to predict the yield of chemical reactions. amazonaws.comprinceton.edu These models are trained on datasets where the inputs are descriptors of the reactants (e.g., the aniline and its coupling partner), the catalyst, ligands, and solvent, and the output is the experimentally determined yield. kaust.edu.sachemrxiv.org
The process involves converting the molecules into numerical representations, or "features." These can range from simple molecular fingerprints to more complex quantum-chemically calculated properties like HOMO/LUMO energies or partial atomic charges. chemrxiv.org By training on thousands of examples, the model learns the subtle interplay of these features that leads to a high or low yield.
For the synthesis of this compound, an ML model could predict the yield of a Buchwald-Hartwig amination by considering features of the aniline, the corresponding aryl halide, the specific palladium catalyst, and the base used. princeton.edu A recent study on C-N cross-coupling reactions demonstrated that ML models could predict whether a reaction would be successful, guiding chemists to select the most promising combinations of substrates and ligands from a large number of possibilities. nih.gov
Table 2: Example Feature Set for Machine Learning Yield Prediction
This table shows a conceptual set of features that an ML model would use as input to predict the outcome of a reaction to form the target compound.
| Feature Type | Analyte | Feature Example | Value |
| Molecular Descriptor | This compound | Molecular Weight | 209.26 |
| Electronic Descriptor | This compound | Hammett Parameter (σ) of F | +0.06 |
| Steric Descriptor | Cyclopentyl group | Sterimol Parameter (B1) | 1.70 |
| Catalyst Descriptor | Palladium Precatalyst | Ligand Type | Buchwald-type phosphine (B1218219) |
| Reagent Descriptor | Base | pKa | 11.5 (e.g., for K₃PO₄) |
| Predicted Output | Reaction | Yield (%) | 85% (Predicted) |
Note: Values are illustrative. The model's prediction is the output based on the input features.
Computational Tools for Retrosynthetic Analysis and Synthesis Planning
Retrosynthetic analysis is a core strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available precursors. nih.gov Recently, this process has been significantly enhanced by computational tools that leverage reaction databases and machine learning models. nih.gov
For this compound, a retrosynthesis tool would propose several possible "disconnections." The two most logical disconnections are:
C-O Bond Disconnection: Breaking the ether linkage to yield 4-fluoro-2-nitrophenol (B1295195) (or a related precursor) and cyclopentyl bromide. This suggests a Williamson ether synthesis as the final step.
C-N Bond Disconnection: Breaking the aniline C-N bond to suggest a precursor like 1-bromo-2-(cyclopentyloxy)-4-fluorobenzene and an ammonia (B1221849) equivalent. This points towards a nucleophilic aromatic substitution or a catalyzed amination reaction.
Advanced Spectroscopic Characterization of 2 Cyclopentyloxy 4 Fluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov For a molecule like 2-(Cyclopentyloxy)-4-fluoroaniline, with its distinct aromatic and aliphatic regions, a suite of advanced NMR experiments is employed to assemble a complete picture of its atomic connectivity and spatial arrangement.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for deciphering the intricate network of covalent bonds and spatial relationships within this compound. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. youtube.com It would be used to map the connections between adjacent protons in the cyclopentyl ring and to trace the connectivity of the protons on the aniline (B41778) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This is crucial for assigning the carbon signals of both the cyclopentyloxy and the fluoroaniline (B8554772) moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com HMBC is vital for connecting the fragments of the molecule. For instance, it would show a correlation between the proton on the ether-linked carbon of the cyclopentyl group (C1') and the carbon of the aniline ring to which the oxygen is attached (C2). It also helps in assigning quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected by bonds. researchgate.net For this compound, NOESY or ROESY would be instrumental in determining the preferred conformation of the cyclopentyloxy group relative to the plane of the aniline ring by showing spatial proximities between specific protons of the two different ring systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift increments and data from similar aniline derivatives.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| 1 | - | ~138.0 (d) | H3, H5, H6 → C1 | - |
| 2 | - | ~145.2 (d) | H1', H3, H6 → C2 | - |
| 3 | ~6.85 (dd) | ~115.8 (d) | H5, H1' → C3 | H5 |
| 4 | - | ~157.5 (d) | H3, H5 → C4 | - |
| 5 | ~6.95 (td) | ~116.5 (d) | H3, H6 → C5 | H3, H6 |
| 6 | ~6.70 (dd) | ~110.2 (d) | H5, H1' → C6 | H5 |
| NH₂ | ~3.70 (s, br) | - | H3, H5 → C1 | - |
| 1' | ~4.75 (m) | ~81.5 | C2, C6, C2', C5' | H2', H5' |
| 2', 5' | ~1.95 (m) | ~32.8 | C1', C3', C4' | H1', H3', H4' |
d = doublet, td = triplet of doublets, dd = doublet of doublets, m = multiplet, s = singlet, br = broad. Couplings to ¹⁹F are expected to influence multiplicities and are denoted by (d).
Diffusion-Ordered Spectroscopy (DOSY) for Complex Mixture Analysis
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to molecular size and shape. emerypharma.comunizg.hr Larger molecules diffuse more slowly than smaller ones. emerypharma.com
In the context of synthesizing this compound, the reaction mixture might contain unreacted starting materials (e.g., 4-fluoro-2-nitrophenol (B1295195), cyclopentyl bromide), intermediates, and the final product. A DOSY experiment would produce a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. nih.gov All proton signals belonging to a single compound, like the target aniline, will align at the same diffusion coefficient value, effectively separating its spectrum from those of smaller reactants or larger byproducts. nih.govrsc.org This "chromatography by NMR" allows for the identification of components in a complex mixture without prior physical separation. nih.gov
Correlation of Experimental NMR Data with Quantum Chemical Predictions
To further validate the structural assignment, experimental NMR data can be compared with theoretical predictions from quantum chemical calculations. researchgate.net Methods like Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) approach, are employed to calculate the magnetic shielding tensors for each nucleus in a proposed structure. researchgate.netjmaterenvironsci.com These values are then converted into chemical shifts and coupling constants.
For this compound, a strong correlation between the experimentally measured ¹H and ¹³C chemical shifts and the values predicted by DFT calculations for the proposed structure would provide a high degree of confidence in the assignment. jmaterenvironsci.com This approach is particularly useful for resolving ambiguities in complex spectra or for distinguishing between possible isomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and confirming the structure of newly synthesized compounds. nih.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or more decimal places), allowing for the calculation of a unique elemental formula. nih.govnih.gov
Isotopic Pattern Analysis for Elemental Composition Determination
The first step in HRMS analysis is the accurate mass measurement of the molecular ion (M⁺˙) or a pseudomolecular ion (e.g., [M+H]⁺). For this compound (C₁₁H₁₄FNO), the theoretical exact mass of the neutral molecule is 195.1059 u. In an HRMS experiment, observing an ion with a mass that matches this theoretical value to within a few parts per million (ppm) strongly supports the proposed elemental formula.
The instrument also resolves the isotopic pattern of the ion. While fluorine is monoisotopic (¹⁹F), the presence of carbon gives rise to an M+1 peak due to the natural abundance of ¹³C. nih.gov The relative intensity of this M+1 peak is predictable based on the number of carbon atoms in the molecule. For C₁₁H₁₄FNO, the isotopic distribution would be compared against the theoretical pattern to further confirm the elemental composition. nist.gov
Table 2: HRMS Data for the Molecular Ion of this compound
| Ion Formula | Calculated Exact Mass (u) | Observed Mass (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|
| [C₁₁H₁₄FNO]⁺ | 195.1059 | 195.1062 | 1.5 |
Fragmentation Pathway Elucidation for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments are performed to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov The elucidation of these fragmentation pathways serves to confirm the connectivity of the different parts of the molecule. mdpi.comresearchgate.net
For this compound, key fragmentation pathways would likely involve:
Loss of the cyclopentyl group: Cleavage of the ether C-O bond could lead to the loss of a cyclopentene (B43876) radical (C₅H₈), resulting in a prominent fragment corresponding to the 4-fluoro-2-hydroxyaniline cation.
Alpha-cleavage of the ether: Fragmentation of the C-O bond between the aromatic ring and the oxygen would result in a cyclopentoxy cation or a fluoroaniline radical cation.
Cleavage within the cyclopentyl ring: Ring-opening and subsequent loss of smaller neutral fragments like ethylene (B1197577) (C₂H₄).
Loss of ammonia (B1221849) (NH₃): Fragmentation of the aniline moiety.
By measuring the exact masses of these fragment ions, their elemental compositions can be determined, allowing for a confident reconstruction of the fragmentation pathways and providing definitive structural confirmation. researchgate.net
Table 3: Plausible HRMS/MS Fragmentation of [C₁₁H₁₄FNO+H]⁺
| Fragment Ion Formula | Calculated Exact Mass (u) | Proposed Loss from Precursor | Proposed Fragment Structure |
|---|---|---|---|
| [C₆H₆FNO]⁺ | 127.0433 | Loss of C₅H₉ | 4-Fluoro-2-hydroxyphenylaminium |
| [C₁₁H₁₂FN]⁺ | 177.0954 | Loss of H₂O | Dehydrated precursor |
| [C₅H₉O]⁺ | 85.0653 | Loss of C₆H₅FN | Cyclopentyloxy cation |
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the dynamic behavior of molecules. By measuring the vibrational energies of specific bonds and groups, a detailed picture of molecular structure can be constructed.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands, with each band corresponding to a specific molecular vibration. For this compound, the FT-IR spectrum is characterized by vibrations originating from the aniline, cyclopentyloxy, and fluoro-substituted aromatic moieties.
The primary amine (-NH₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch (νₐₛ NH₂) and a symmetric stretch (νₛ NH₂), typically observed in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively. royalsocietypublishing.orgcdnsciencepub.com The electronic nature of substituents on the aniline ring influences the exact frequencies of these N-H stretches. royalsocietypublishing.org The presence of the electron-donating cyclopentyloxy group at the ortho position and the electron-withdrawing fluorine atom at the para position creates a complex electronic environment that modulates these frequencies. cdnsciencepub.com
Other key vibrational modes include:
Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The cyclopentyl group exhibits symmetric and asymmetric C-H stretching vibrations typically found in the 2850-2960 cm⁻¹ range.
Aromatic C=C Stretching: The benzene (B151609) ring shows characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching of the aryl carbon to nitrogen bond usually occurs in the 1250-1360 cm⁻¹ range.
C-O-C Stretching: The aryl-alkyl ether linkage is characterized by a strong, prominent asymmetric stretching band, expected around 1230-1270 cm⁻¹, and a weaker symmetric stretch near 1020-1075 cm⁻¹.
C-F Stretching: A strong absorption band due to the carbon-fluorine bond stretch is anticipated in the 1100-1250 cm⁻¹ region.
Table 1: Predicted FT-IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | Asymmetric Stretch | 3400 - 3500 | Medium |
| Amine (-NH₂) | Symmetric Stretch | 3300 - 3400 | Medium |
| Amine (-NH₂) | Scissoring | 1590 - 1650 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |
| Cyclopentyl | C-H Stretch | 2850 - 2960 | Strong |
| Ether (-O-) | C-O-C Asymmetric Stretch | 1230 - 1270 | Strong |
| Fluoro (-F) | C-F Stretch | 1100 - 1250 | Strong |
Raman spectroscopy is a light scattering technique that provides vibrational information complementary to FT-IR. While FT-IR measures absorption, Raman detects changes in the polarizability of a molecule during vibration. Vibrations that cause a significant change in polarizability, such as those of symmetric, non-polar bonds, are typically strong in the Raman spectrum. In contrast, vibrations involving a large change in dipole moment, like C-F and C-O stretches, are often strong in the IR spectrum.
For this compound, Raman spectroscopy is particularly useful for observing:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically produces a strong and sharp band in the Raman spectrum.
C-C Backbone Stretching: The carbon-carbon single bonds within the cyclopentyl ring give rise to distinct Raman signals.
Symmetry Analysis: The molecule has low symmetry, meaning most of its vibrational modes are expected to be active in both IR and Raman spectra. However, the relative intensities of the bands can differ significantly, aiding in a more confident assignment of vibrational modes. tandfonline.com
The combination of FT-IR and Raman data allows for a more complete characterization of the molecule's vibrational framework.
Table 2: Predicted Raman Active Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |
| Aromatic Ring | Symmetric Ring Breathing | ~1000 | Strong |
| Aromatic Ring | C=C Stretch | 1550 - 1610 | Strong |
| Cyclopentyl | C-C Stretch | 800 - 1200 | Medium |
| Cyclopentyl | CH₂ Twist/Wag | 1200 - 1400 | Medium |
| Amine (-NH₂) | Symmetric Stretch | 3300 - 3400 | Medium |
| Ether (-O-) | C-O-C Symmetric Stretch | 1020 - 1075 | Medium |
By integrating the data from both FT-IR and Raman spectroscopy, a comprehensive "molecular fingerprint" of this compound can be generated. This dual-spectroscopic approach ensures that nearly all fundamental vibrational modes are observed and can be assigned. FT-IR excels at detecting polar functional groups like the ether and C-F bonds, while Raman provides key information on the carbon skeleton and symmetric vibrations. This synergy is crucial for unambiguous structural confirmation and for distinguishing the molecule from structurally similar isomers or related compounds. Theoretical methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to achieve a precise assignment of the observed vibrational bands. rsc.org
X-ray Diffraction (XRD) for Solid-State Molecular Architecture
X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ub.edu It provides definitive information on bond lengths, bond angles, and conformational details that are averaged or inaccessible in solution-state studies.
Single crystal X-ray diffraction analysis, if performed on a suitable crystal of this compound, would yield a definitive model of its molecular structure in the solid state. Although a specific crystal structure for this compound is not publicly documented, the technique would provide critical insights into its stereochemistry and intermolecular interactions.
The key structural parameters that would be determined include:
Bond Lengths and Angles: Precise measurements for all bonds (C-C, C-H, C-N, C-O, C-F) and the angles between them, confirming the connectivity and geometry of the molecule.
Aromatic Ring Planarity: Confirmation of the planarity of the fluoro-substituted benzene ring and subtle deviations caused by the substituents.
Cyclopentyl Ring Conformation: The five-membered cyclopentyl ring is not planar and exists in puckered conformations, most commonly an "envelope" or "twist" form. XRD would precisely define this conformation.
Intramolecular and Intermolecular Interactions: The structure would reveal the presence of any intramolecular hydrogen bonds, such as between an amine hydrogen and the ether oxygen. Furthermore, it would detail the intermolecular forces, like hydrogen bonding and π-π stacking, that govern how the molecules pack together in the crystal lattice. researchgate.net
Table 3: Structural Parameters Obtainable from Single Crystal XRD of this compound
| Parameter Type | Specific Information Provided | Significance |
| Bond Lengths | e.g., C-N, C-O, C-F, C-C distances (in Å) | Reveals bond order and electronic effects of substituents. |
| Bond Angles | e.g., C-O-C, C-C-N angles (in °) | Defines the local geometry around each atom. |
| Torsion Angles | e.g., C(2)-C(1)-O-C(1') dihedral angle (in °) | Determines the 3D conformation and orientation of substituents. |
| Ring Puckering | Parameters defining envelope or twist conformation | Characterizes the non-planar structure of the cyclopentyl ring. |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the fundamental repeating unit of the crystal. |
| Crystal Packing | Arrangement of molecules in the lattice | Elucidates intermolecular forces like hydrogen bonding and stacking. |
Advanced Synthetic Applications and Functionalization Strategies of 2 Cyclopentyloxy 4 Fluoroaniline
Precursor in Heterocyclic Chemistry and Ring Annulation Reactions
The primary amine and the substituted benzene (B151609) ring of 2-(cyclopentyloxy)-4-fluoroaniline make it an excellent starting material for the construction of nitrogen-containing heterocyclic systems through ring annulation reactions. A significant application is in the synthesis of quinoxaline (B1680401) derivatives, which are important scaffolds in medicinal chemistry and materials science.
One key transformation involves the reaction of an aniline (B41778) derivative with a suitable dielectrophile to form a fused heterocyclic ring. Specifically, derivatives of this compound are instrumental in creating substituted quinoxaline N-oxides. The process often begins with the cyclocondensation of the parent aniline with a highly reactive building block like 1,1,2-trichloro-2-nitroethene. This one-step annulation reaction efficiently produces a 3-chloro-7-fluoroquinoxalin-2(1H)-one 4-oxide core. Subsequent O-alkylation with a cyclopentyl group yields a 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide intermediate. researchgate.netresearchgate.net This intermediate is not the end of the synthesis but a versatile platform for further functionalization, such as carbene-catalyzed aroylation or palladium-catalyzed cross-coupling reactions, to introduce additional diversity. researchgate.netresearchgate.net
These reactions highlight the utility of this compound as a foundational element for building complex heterocyclic frameworks. The fluorine atom at the 4-position electronically influences the reactivity of the aniline and remains in the final product, where it can be used to fine-tune the electronic properties of the resulting quinoxaline system.
Table 1: Synthesis of Heterocyclic Cores from this compound Derivatives
| Starting Material Derivative | Reaction Type | Key Reagents | Resulting Heterocyclic Core |
| 4-Fluoroaniline (B128567) (precursor) | Annulation / Cyclocondensation | 1,1,2-Trichloro-2-nitroethene | 3-Chloro-7-fluoroquinoxalin-2(1H)-one 4-oxide |
| 2-Chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide | Carbene-Catalyzed Aroylation | Aromatic Aldehydes, Imidazolium (B1220033) Salt | 2-Aroyl-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide |
| 2-Chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide | Suzuki-Miyaura Cross-Coupling | Arylboronic Acids, Palladium Catalyst | 2-Aryl-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide |
Development of Functional Organic Materials
The structural features of this compound make it a promising candidate for incorporation into functional organic materials, although specific examples in the literature are not widespread. The aniline moiety is a common building block for synthesizing electroactive polymers and can serve as a linking unit in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). nih.gov
In the context of MOFs, the amine group can be used to form coordination bonds with metal ions or can be post-synthetically modified. nih.gov For COFs, the aniline can undergo condensation reactions with aldehydes or other linkers to form robust, porous networks with well-defined structures. The cyclopentyloxy group provides solubility and can influence the packing and morphology of the resulting material, while the fluorine atom can enhance thermal stability and introduce specific electronic characteristics. The combination of these functional units into a single building block allows for the rational design of materials with tailored properties for applications in gas storage, separation, and catalysis.
Role in Ligand Synthesis for Transition Metal Catalysis and Organocatalysis
The amine functionality of this compound is a key handle for its development into sophisticated ligands for catalysis. Aniline derivatives are precursors to a wide array of ligand classes that are crucial for both transition metal catalysis and organocatalysis. numberanalytics.commdpi.com
For transition metal catalysis, the aniline can be transformed into N-heterocyclic carbene (NHC) precursors, phosphine (B1218219) ligands (e.g., through reaction with chlorophosphines), or multidentate N,O-ligands. numberanalytics.com The steric bulk of the cyclopentyloxy group adjacent to the coordination site can create a specific ligand pocket around the metal center, influencing the selectivity of catalytic reactions. The fluorine atom can modulate the electronic properties of the ligand, which in turn affects the activity and stability of the metal catalyst. mdpi.com
In organocatalysis, the amine itself can act as a catalytic group or be converted into other functional moieties like ureas, thioureas, or chiral secondary amines, which are privileged structures in asymmetric catalysis.
Table 2: Potential Ligand Classes Derived from this compound
| Ligand Class | Synthetic Transformation | Potential Catalytic Application |
| N-Heterocyclic Carbene (NHC) Precursor | Formation of an imidazolium salt via multi-step synthesis starting from the aniline. | Cross-coupling reactions, metathesis. |
| Phosphine Ligand | Reaction of the aniline (or its lithiated form) with PCl₃ or R₂PCl. | Hydrogenation, cross-coupling. |
| Chiral Amine / Amide | Acylation followed by asymmetric reduction or enzymatic resolution. | Asymmetric synthesis, organocatalysis. |
| Urea/Thiourea Organocatalyst | Reaction with an isocyanate or isothiocyanate. | Hydrogen-bond-donating catalysis. |
Integration into Sensor Technology and Organic Electronic Devices
While direct integration of this compound into devices is not commonly reported, its role as a precursor to quinoxaline N-oxides provides an indirect but significant link to this field. researchgate.net Quinoxaline and its derivatives are well-known electron-deficient heterocycles, a property that makes them suitable for use as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs). The N-oxide functionality can further modify the electronic energy levels and photophysical properties.
The aniline precursor itself possesses features relevant to sensor design. The amine group can act as a binding site for analytes, and its interaction can be transduced into a measurable optical or electronic signal. For instance, the fluorescence of the aromatic ring could be quenched or enhanced upon binding of a metal ion or proton to the amine. The fluorine atom can participate in specific interactions and improve the selectivity of a potential sensor.
Exploration of Supramolecular Assembly and Self-Organization
The molecular structure of this compound contains multiple sites capable of engaging in non-covalent interactions, which are the basis of supramolecular assembly. The aniline group features both a hydrogen bond donor (-NH₂) and a lone pair on the nitrogen that can act as a hydrogen bond acceptor. The fluorine atom is a weak hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions.
These directional interactions, combined with the hydrophobic and sterically demanding nature of the cyclopentyloxy group, can guide the self-organization of the molecule or its derivatives into ordered structures in the solid state or in solution. For example, hydrogen bonding between the amine groups could lead to the formation of one-dimensional chains or tapes, which could then be organized into two- or three-dimensional architectures through π-stacking and van der Waals forces. Understanding and controlling these interactions is key to designing new crystal structures and liquid crystalline phases with predictable properties.
Development of Chiral Analogs and Asymmetric Transformations
The parent molecule, this compound, is achiral. However, it serves as a valuable scaffold for the development of chiral analogs for applications in asymmetric synthesis. Chirality can be introduced in several ways:
Chiral Cyclopentyloxy Group: The synthesis could start from a chiral cyclopentanol (B49286), resulting in an enantiomerically pure ether. The chirality in the alkoxy group could influence the conformation of the molecule and exert stereochemical control in subsequent reactions.
Derivatization of the Amine: The aniline can be converted into a chiral secondary or tertiary amine or a chiral amide. These derivatives can then be used as chiral auxiliaries, ligands, or organocatalysts.
Asymmetric transformations involving this scaffold could involve the enantioselective catalysis of reactions where a derivative of the molecule acts as a chiral ligand for a transition metal. mdpi.com For example, a chiral phosphine ligand derived from this aniline could be used in asymmetric hydrogenation or cross-coupling reactions to produce enantiomerically enriched products. The proximity of the bulky ether and the electronic influence of the fluorine atom would be key factors in achieving high levels of stereocontrol.
Emerging Research Avenues and Grand Challenges in the Chemistry of 2 Cyclopentyloxy 4 Fluoroaniline
Innovation in Sustainable Synthetic Methodologies and Process Intensification
The synthesis of complex aniline (B41778) derivatives like 2-(Cyclopentyloxy)-4-fluoroaniline is increasingly guided by the principles of green chemistry and process intensification. Research in this area focuses on developing safer, more efficient, and environmentally benign methods for production.
Sustainable Synthesis: Traditional multi-step syntheses of substituted anilines are often resource-intensive. Modern approaches prioritize sustainability by minimizing waste and avoiding hazardous reagents. For related fluoroaniline (B8554772) derivatives, catalyst-free, one-pot, multi-component reactions under ultrasound irradiation in aqueous ethanol (B145695) have been developed, offering excellent yields (89–96%) and a significantly improved environmental profile. rsc.orggrafiati.com Such methods, which establish multiple carbon-carbon bonds in a single operation without the need for hazardous solvents or catalysts, represent a key avenue for the greener synthesis of precursors to this compound. rsc.org Another green approach involves using organocatalysts like p-toluenesulfonic acid under microwave irradiation for the synthesis of quinoline (B57606) derivatives from anilines, a reaction that can be performed in ethanol. researchgate.net The synthesis of 4-fluoroaniline (B128567) itself can be achieved with 100% conversion and high yield through the catalytic hydrogenation of 4-fluoronitrobenzene using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). chemicalbook.comwikipedia.org
Process Intensification with Flow Chemistry: Continuous flow chemistry is a powerful tool for process intensification, offering superior control over reaction parameters, enhanced safety, and scalability. For aniline derivatives, flow chemistry enables reactions that are otherwise hazardous or difficult to control in batch processes. nih.gov For example, a telescoped three-step flow process involving diazotization, azidodediazotization, and cycloaddition has been used to convert anilines into N1-Aryl- bohrium.comacs.orgscispace.com-triazoles, safely handling potentially explosive intermediates. acs.org Similarly, the synthesis of aryl azides from anilines has been optimized under flow conditions, allowing for safe manipulation of labile diazonium salts. scispace.com The in-situ oxidation of anilines to form nitrosobenzene (B162901) derivatives, followed by a telescoped Baeyer-Mills reaction to produce unsymmetric azobenzenes, has also been successfully demonstrated in a continuous-flow setup. bohrium.comchemrxiv.org These intensified processes minimize the handling of unstable intermediates and allow for operations at elevated temperatures and pressures, often leading to higher yields and purity. nih.govchemrxiv.org
The table below illustrates typical conditions and outcomes for intensified processes involving aniline derivatives, which are applicable to the synthesis of this compound.
| Reaction Type | Reactants | Conditions | Key Advantage | Yield | Citation |
| Aryl Azide Synthesis | Aniline, NaNO₂, NaN₃ | Continuous-flow, 10 °C | Safe handling of intermediates | >80% | scispace.com |
| Benzoxazole Synthesis | 3-halo-N-acyl aniline | Continuous-flow, -70 °C to quench | Minimizes unstable intermediates | High | nih.gov |
| Azobenzene Synthesis | Aniline, Oxone® | Continuous-flow, 70 °C | Telescoped reaction | ~79% | chemrxiv.org |
| Triazole Synthesis | Aniline, alkyne | Three-step telescoped flow | Handles hazardous intermediates | - | acs.org |
Advanced Computational Prediction and Autonomous Synthesis Integration
The fields of computational chemistry and automated synthesis are revolutionizing how molecules are designed and created. These technologies offer the potential to accelerate the discovery of new reactions and functional materials derived from building blocks like this compound.
Computational Prediction and Machine Learning: Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of molecules. Studies on related compounds like m-fluoroaniline have used DFT to calculate HOMO-LUMO energy levels, chemical reactivity descriptors, and molecular electrostatic potential maps, providing insights into their reactivity. chemrxiv.org Such computational analyses can be applied to this compound to predict its behavior in various chemical transformations. researchgate.net
Beyond DFT, machine learning (ML) is emerging as a transformative tool in chemistry. mdpi.com ML models are being trained on large datasets to predict reaction outcomes, identify potential new bioactive compounds, and forecast properties like inhibition of metabolic enzymes such as Cytochrome P450. mdpi.comnih.gov For instance, ML models can predict the accumulation of small molecules in bacteria, a key parameter in antibiotic discovery, and can be trained to identify which compounds are likely to inhibit specific CYP450 isozymes, a critical aspect of drug development. nih.govnih.gov These predictive models, often built using molecular fingerprints and statistical descriptors, can screen virtual libraries of compounds derived from this compound for desired activities before their synthesis. nih.gov
The table below shows examples of data used in and generated by computational models for predicting chemical properties.
| Computational Method | Subject | Predicted Properties | Significance | Citation |
| Density Functional Theory (DFT) | m-Fluoroaniline | HOMO/LUMO energies, reactivity descriptors | Understanding electronic structure and reactivity | chemrxiv.org |
| Machine Learning (SVM) | Various small molecules | Cytochrome P450 inhibition (1A2, 2C9, etc.) | Predicting drug-drug interactions | nih.gov |
| Machine Learning | Small molecules | Accumulation in E. coli | Guiding antibiotic discovery | nih.gov |
| Machine Learning (DT, RF) | Colchicine analogues | IC₅₀ values for cancer cell lines | Predicting bioactivity of new structures | mdpi.com |
Autonomous Synthesis Integration: The integration of computational prediction with autonomous robotic systems enables a closed-loop approach to chemical discovery. Self-driving laboratories can use ML algorithms to select experiments, which are then performed by automated synthesis platforms. These platforms can execute entire synthetic sequences, including reaction, work-up, and purification, with minimal human intervention. This approach accelerates the optimization of reaction conditions and the synthesis of compound libraries for screening, bridging the gap between virtual design and physical synthesis.
Exploration of Novel Reactivity and Unprecedented Transformations
The unique combination of a nucleophilic aniline group, an electron-withdrawing fluorine atom, and a bulky cyclopentyloxy ether group endows this compound with a distinct reactivity profile. Research in this area seeks to leverage these features to discover new chemical transformations.
The aniline moiety is a versatile functional group that can undergo a wide range of reactions. It can be diazotized to form highly reactive diazonium salts, which are precursors to a multitude of other functional groups. acs.orgscispace.com The amino group also directs ortho- and para-electrophilic aromatic substitution, although this is modulated by the electronic effects of the other substituents. The fluorine atom and the ether group at the ortho and para positions, respectively, influence the electron density of the aromatic ring, which can be exploited for selective reactions.
For example, 4-fluoroaniline is a known starting material in the synthesis of complex heterocyclic systems. It can undergo annulation reactions with reagents like 1,1,2-trichloro-2-nitroethene to form quinoxaline (B1680401) N-oxides. researchgate.net The resulting structures, such as 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide, serve as platforms for further functionalization through reactions like palladium-catalyzed cross-couplings. researchgate.net The reactivity of the aniline core in this compound could similarly be harnessed for the construction of novel heterocyclic scaffolds. Furthermore, the aniline group makes the compound a suitable candidate for various coupling reactions to form C-N bonds, a cornerstone of modern medicinal chemistry.
Design of Next-Generation Functional Materials and Molecular Devices
This compound is a valuable building block for the synthesis of molecules with specific functions, particularly in the fields of medicine and agriculture. Its structural motifs are found in a range of bioactive compounds.
The primary role of this compound is as a synthetic intermediate in the creation of larger, more complex functional molecules. For instance, the 2-(cyclopentyloxy)aniline (B1277582) scaffold has been incorporated into novel 4-anilinoquinazoline (B1210976) derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors for potential use in oncology. tandfonline.com In another example, a derivative of this compound is a key component of compounds designed as lysophosphatidic acid (LPA) receptor antagonists, which have therapeutic potential in a variety of diseases. google.com
The broader class of fluoroanilines serves as precursors to a range of functional materials. 4-Fluoroaniline is used to produce the fungicide fluoroimide (B1207414) and herbicides like picolinafen. wikipedia.orgscribd.com The unique electronic properties conferred by the fluorine substituent can be critical for the biological activity and metabolic stability of the final product. The cyclopentyloxy group can modulate properties such as lipophilicity and binding interactions with biological targets. The strategic combination of these groups in this compound makes it an attractive starting point for generating libraries of new compounds for screening in drug discovery and agrochemical research.
The table below lists examples of functional molecules derived from or related to this compound.
| Compound Class | Precursor/Building Block | Application/Function | Citation |
| 4-Anilinoquinazolines | 2-(Cyclopentyloxy)aniline moiety | EGFR inhibitors (anticancer) | tandfonline.com |
| Biphenyl Derivatives | 2-((Cyclopentyloxy)methyl)aniline moiety | LPA receptor antagonists | google.com |
| Herbicides | 4-Fluoroaniline | Picolinafen (weed control) | scribd.com |
| Fungicides | 4-Fluoroaniline | Fluoroimide | wikipedia.org |
| Oxazolo[5,4-d]pyrimidines | 4-Fluoroaniline | Anticancer agents | google.com |
Q & A
Q. What are the established synthetic routes for 2-(Cyclopentyloxy)-4-fluoroaniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between 4-fluoroaniline derivatives and cyclopentyl-containing electrophiles (e.g., cyclopentyl bromide or tosylate). Key steps include:
- Base selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Temperature optimization : Reactions are heated to 80–120°C for 12–24 hours. Monitoring via TLC ensures completion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield optimization can involve adjusting stoichiometry (1:1.2 molar ratio of aniline to electrophile) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (to resolve cyclopentyl protons and aromatic signals), ¹³C NMR (to confirm substitution patterns), and ¹⁹F NMR (to verify fluorine position) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological studies) .
Q. How does the cyclopentyloxy group influence the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : The cyclopentyloxy group enhances lipophilicity, reducing aqueous solubility but improving solubility in organic solvents (e.g., DCM, THF). Solubility can be quantified via shake-flask method in PBS (pH 7.4) and logP calculations .
- Stability : Conduct accelerated stability studies under varying pH (3–10), temperature (4°C, 25°C, 40°C), and light exposure. Use TGA/DSC to determine thermal degradation thresholds .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model electron density and identify reactive sites (e.g., para to the amine group). Fukui indices and molecular electrostatic potential (MEP) maps predict regioselectivity .
- Validation : Compare computational predictions with experimental nitration or halogenation outcomes. For example, DFT-predicted electrophilic attack sites should align with HPLC-MS-identified products .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing or MTT assays for cytotoxicity to ensure reproducibility.
- Purity Verification : Re-analyze disputed compounds via HPLC and ¹H NMR to rule out impurities (>95% purity required).
- Structural Analog Comparison : Compare activity with analogs (e.g., cyclohexyloxy or methoxy variants) to isolate substituent effects .
Q. What methodologies identify environmental degradation products of this compound and assess their ecotoxicity?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light, microbial action (e.g., Pseudomonas spp.), or hydrolytic conditions. Analyze products via LC-QTOF-MS/MS .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) or algal growth inhibition tests (OECD 201) to evaluate environmental impact. Compare degradation pathways with structurally related fluoroanilines .
Q. How do steric and electronic effects of the cyclopentyloxy group modulate interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). Compare binding energies with analogs (e.g., smaller methoxy or bulkier adamantyloxy groups) .
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For example, cyclopentyloxy’s steric bulk may reduce off-target interactions compared to linear alkoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
